molecular formula C15H22N2O3 B12496560 2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone

2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B12496560
M. Wt: 278.35 g/mol
InChI Key: IRIYQFUWNLYKQI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a phenyl ring substituted with two methoxy groups and an ethanone moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methylpiperazine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-methylpiperazine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Biology: The compound is used in biological assays to study its interactions with various enzymes and receptors.

    Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)propanone
  • 2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)butanone

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This structure imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H22N2O3/c1-16-6-8-17(9-7-16)15(18)11-12-4-5-13(19-2)14(10-12)20-3/h4-5,10H,6-9,11H2,1-3H3

InChI Key

IRIYQFUWNLYKQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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